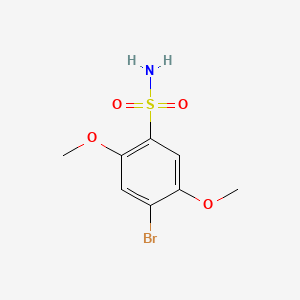

4-Bromo-2,5-dimethoxybenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEQBPFWWXXVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethoxybenzene 1 Sulfonamide

Established Synthetic Pathways for Aryl Sulfonamides

Traditional methods for synthesizing aryl sulfonamides are well-documented and widely employed due to their reliability and the accessibility of starting materials. These pathways typically fall into two main categories: direct introduction of the sulfonamide group onto the aromatic ring and the derivatization of a pre-functionalized precursor.

Direct sulfonylation involves the formation of a C-S bond on the aromatic ring in a single step or a one-pot sequence leading to the sulfonamide. One common historical method is electrophilic aromatic substitution using chlorosulfonic acid, though this can suffer from harsh conditions and lack of regioselectivity. nih.gov More contemporary direct methods often begin with aniline derivatives.

For the synthesis of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide, a plausible direct approach would start from 4-bromo-2,5-dimethoxyaniline. This can be achieved through a diazotization-sulfonylation sequence. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride or copper(II) chloride) to generate the sulfonyl chloride, which can be subsequently aminated. google.com

Recent advancements have also enabled direct C-H sulfonylation. For instance, visible light photoredox catalysis can mediate the sulfonylation of aniline derivatives with sulfinate salts. nih.gov This method avoids the need for pre-functionalization of the aromatic ring and proceeds under mild conditions. nih.gov

Table 1: Comparison of Direct Sulfonylation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazotization-Sulfonylation | 4-Bromo-2,5-dimethoxyaniline | NaNO₂, HCl, SO₂, CuCl | Well-established, reliable | Requires handling of diazonium intermediates, multi-step |

The most conventional and widely used method for preparing aryl sulfonamides is the reaction of an arylsulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. thieme-connect.comnih.gov This approach is highly efficient for N-S bond formation. thieme-connect.com The critical step in this pathway is the synthesis of the precursor, 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride.

The synthesis of this sulfonyl chloride can be accomplished via several routes:

Chlorosulfonation of 1-bromo-2,5-dimethoxybenzene (B144562): This involves direct reaction with chlorosulfonic acid. However, the harsh, strongly acidic conditions can limit its applicability, especially with sensitive substrates. thieme-connect.comnih.gov

From 4-bromo-2,5-dimethoxyaniline: A Sandmeyer-type reaction involving diazotization of the aniline followed by reaction with sulfur dioxide and a copper catalyst is a common and effective method. google.com

Oxidative Chlorination of Thiols: If the corresponding thiol or disulfide were available, it could be converted to the sulfonyl chloride using reagents like aqueous chlorine or N-chloroamides. nih.govrsc.org

Once the 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride is obtained, its conversion to the target sulfonamide is typically straightforward, reacting it with an ammonia source (e.g., ammonium hydroxide) in the presence of a base to neutralize the HCl byproduct. iscientific.org

Table 2: Typical Reaction for Amination of Sulfonyl Chloride

| Reactant 1 | Reactant 2 | Solvent | Base | Typical Yield |

|---|

Advanced and Green Chemistry Strategies in the Synthesis of this compound

Transition metal catalysis has revolutionized the formation of C-S and N-S bonds, offering mild and highly selective alternatives to traditional methods.

Palladium-Catalyzed C-S Bond Formation: A notable method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with a sulfonyl chloride synthon. acs.org For the target molecule, this would involve synthesizing 4-bromo-2,5-dimethoxyphenylboronic acid and coupling it with a suitable SO₂Cl source under palladium catalysis. This approach offers excellent functional group tolerance and precise regiocontrol. nih.govacs.org

Copper-Catalyzed N-S Bond Formation: The Ullmann-Goldberg reaction, which involves the copper-catalyzed coupling of an aryl halide with a sulfonamide, is an effective method for forming the N-aryl bond. thieme-connect.com While typically used to arylate the nitrogen of a pre-formed sulfonamide, related copper-catalyzed methods can couple aryl halides with sulfinate salts to form the C-S bond. thieme-connect.comresearchgate.net

Nickel-Catalyzed Sulfonamidation: Photosensitized nickel catalysis has emerged as a powerful tool for coupling aryl halides with sulfonamides. princeton.edu This method could potentially be used to couple 1,4-dibromo-2,5-dimethoxybenzene with a sulfonamide source, offering a novel route for C-N bond formation under mild, light-mediated conditions. princeton.edu

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. rsc.orgacs.org

The synthesis of sulfonyl chlorides, often a highly exothermic and hazardous process in batch, can be rendered much safer in a continuous flow reactor due to the small reaction volume and superior temperature control. rsc.org A flow process could be designed where 1-bromo-2,5-dimethoxybenzene is chlorosulfonated or a corresponding thiol is subjected to oxidative chlorination in a flow reactor to generate 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride. rsc.org This intermediate could then be directly introduced into a second flow reactor, where it is mixed with an ammonia solution to form the final this compound product in a continuous, multi-step synthesis. google.com Such automated systems have been successfully used to prepare libraries of sulfonamides with high purity. acs.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. For sulfonamide synthesis, this includes using safer solvents, reducing waste, and employing catalytic methods.

Aqueous Synthesis: Environmentally benign methods have been developed that conduct the reaction between an arylsulfonyl chloride and an amine in water, eliminating the need for volatile organic solvents. rsc.orgmdpi.com These protocols often use a simple inorganic base like sodium carbonate and allow for product isolation by simple filtration after acidification, resulting in high yields and purity without extensive purification. rsc.orgmdpi.com

Mechanochemistry: A solvent-free mechanochemical approach using a ball mill has been demonstrated for sulfonamide synthesis. rsc.org This method can involve a one-pot, two-step procedure where a disulfide is first converted to a sulfonyl chloride via tandem oxidation-chlorination, followed by amination—all within the solid state. This technique is cost-effective and environmentally friendly. rsc.org

Sustainable Solvents: The use of alternative, sustainable solvents like deep eutectic solvents (DES) or glycerol has been explored. thieme-connect.comresearchgate.net For example, the oxidative chlorination of thiols to sulfonyl chlorides and their subsequent amination can be performed in these green solvents, often with a simple, filtration-based workup. researchgate.net

Table 3: Summary of Advanced and Green Synthetic Strategies

| Strategy | Key Features | Applicability to Target Compound |

|---|---|---|

| Metal-Catalyzed Coupling | Mild conditions, high selectivity, broad functional group tolerance. acs.orgprinceton.edu | Synthesis via Pd-catalyzed chlorosulfonylation of the corresponding boronic acid or Ni-catalyzed coupling. nih.govprinceton.edu |

| Flow Chemistry | Enhanced safety, scalability, precise control, automation. rsc.orgacs.org | Two-step flow synthesis: 1) formation of the sulfonyl chloride, 2) subsequent amination. google.com |

| Green Protocols | Use of water or sustainable solvents, solvent-free conditions (mechanochemistry), reduced waste. rsc.orgrsc.orgresearchgate.net | Amination of the sulfonyl chloride in water; potential for a completely solvent-free mechanochemical route. rsc.orgrsc.org |

Regioselective Synthesis and Isomer Control in Bromo-dimethoxybenzene Systems

The regiochemical outcome of the synthesis of this compound is critically dependent on the directing effects of the substituents on the benzene (B151609) ring during the key electrophilic aromatic substitution reactions: bromination and sulfonation. The starting material for this synthesis is typically 1,4-dimethoxybenzene (B90301). The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups.

Bromination of 1,4-Dimethoxybenzene:

The first key step is the selective bromination of 1,4-dimethoxybenzene. The methoxy groups at positions 1 and 4 direct incoming electrophiles to the ortho positions (2, 3, 5, and 6). Since all four positions are electronically activated, achieving monosubstitution at the desired position can be challenging. However, the reaction can be controlled to favor the formation of 2-bromo-1,4-dimethoxybenzene.

Several methods have been reported for the bromination of activated aromatic systems. wku.edu The use of N-bromosuccinimide (NBS) is a common and effective method for regioselective bromination. nih.gov The reaction conditions, including the choice of solvent and temperature, play a significant role in controlling the selectivity of the bromination reaction. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been studied under various conditions, yielding different brominated products. researchgate.netamanote.com

Sulfonation of 2-Bromo-1,4-dimethoxybenzene:

The subsequent step is the sulfonation of the 2-bromo-1,4-dimethoxybenzene intermediate. The directing effects of the existing substituents—the two methoxy groups and the bromine atom—must be considered. The methoxy groups are strongly activating and ortho-, para-directing, while the bromine atom is a deactivating but also ortho-, para-directing group.

In this case, the powerful activating effect of the methoxy groups will dominate the regioselectivity of the sulfonation reaction. The sulfonation will be directed to the positions activated by the methoxy groups. Specifically, the position para to the methoxy group at C1 and ortho to the methoxy group at C4 (the C5 position) is sterically accessible and electronically activated, making it the most likely site for sulfonation. This leads to the desired 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride intermediate. Aromatic sulfonation is a reversible process, and the reaction conditions can be manipulated to favor the desired product. libretexts.orgmasterorganicchemistry.com

Formation of the Sulfonamide:

The final step is the conversion of the 4-bromo-2,5-dimethoxybenzene-1-sulfonyl chloride to the corresponding sulfonamide. This is typically achieved by reacting the sulfonyl chloride with ammonia or an appropriate amine. This reaction is generally straightforward and proceeds with high yield.

Reaction Scheme: Synthesis of this compound

Step 1: Bromination of 1,4-dimethoxybenzene 1,4-dimethoxybenzene → 2-Bromo-1,4-dimethoxybenzene

Step 2: Sulfonation of 2-Bromo-1,4-dimethoxybenzene 2-Bromo-1,4-dimethoxybenzene → 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride

Step 3: Amidation of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride → this compound

Detailed research findings on the synthesis of precursors such as 4-bromo-2,5-dimethoxybenzaldehyde from 2,5-dimethoxybenzaldehyde provide insights into the bromination of similar dimethoxybenzene systems. chemicalbook.com For example, the bromination of 2,5-dimethoxybenzaldehyde with bromine in glacial acetic acid yields the 4-bromo derivative. chemicalbook.com

Interactive Data Table: Regioselectivity in the Bromination of 1,4-Dimethoxybenzene Derivatives

| Starting Material | Brominating Agent | Solvent | Major Product(s) | Reference |

| 1,4-dimethoxybenzene | N-Bromosuccinimide | Acetonitrile | 2-Bromo-1,4-dimethoxybenzene | nih.gov |

| 1,4-dimethoxy-2,3-dimethylbenzene | N-Bromosuccinimide | 1,1,1-trichloroethane | 5-Bromo-1,4-dimethoxy-2,3-dimethylbenzene | researchgate.net |

| 2,5-dimethoxybenzaldehyde | Bromine | Glacial Acetic Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | chemicalbook.com |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2,5 Dimethoxybenzene 1 Sulfonamide

Reactivity at the Aromatic Core of the Chemical Compound

The reactivity of the benzene (B151609) ring in 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide is governed by the electronic and steric effects of its substituents: two methoxy (B1213986) groups, a bromine atom, and a sulfonamide group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the existing substituents. The two methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups due to their strong +M (mesomeric) effect. The sulfonamide (-SO₂NH₂) group is a deactivating, meta-directing group due to its strong -I (inductive) and -M effects. The bromine (-Br) atom is deactivating yet ortho-, para-directing.

Position C-3: This position is ortho to the C-2 methoxy group and meta to the C-5 methoxy group, the C-4 bromine, and the C-1 sulfonamide.

Position C-6: This position is ortho to the C-5 methoxy group and the C-1 sulfonamide, and meta to the C-2 methoxy group and C-4 bromine.

Given that the methoxy groups are the strongest activating groups, electrophilic attack will be predominantly directed to the positions ortho and para to them. The C-1, C-2, C-4, and C-5 positions are already substituted. The available positions are C-3 and C-6. The powerful activating nature of the two methoxy groups generally overcomes the deactivating influence of the sulfonamide and bromine, making the ring susceptible to further substitution. For instance, bromination of the related compound 1,4-dimethoxybenzene (B90301) readily occurs to yield 2,5-dibromo-1,4-dimethoxybenzene, demonstrating the high reactivity of the dimethoxy-substituted ring. nih.govsciencemadness.org The C-6 position is sterically hindered by the adjacent bulky sulfonamide group, making the C-3 position the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Bromo-2,5-dimethoxy-3-nitrobenzene-1-sulfonamide |

| Halogenation | Br₂ / FeBr₃ | 3,4-Dibromo-2,5-dimethoxybenzene-1-sulfonamide |

Nucleophilic Aromatic Substitution Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. nih.govmasterorganicchemistry.com In this compound, the leaving group is the bromine atom at C-4.

The substituents on the ring are two electron-donating methoxy groups at C-2 and C-5, and one electron-withdrawing sulfonamide group at C-1. The sulfonamide group is meta to the bromine atom, and therefore cannot effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. acs.org The methoxy groups, being electron-donating, further deactivate the ring towards nucleophilic attack. Consequently, direct nucleophilic displacement of the bromine atom is generally unfavorable under standard SNAr conditions. For the reaction to proceed, highly reactive nucleophiles or specialized catalytic systems would likely be necessary.

Transformations Involving the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NH₂) is a key site for chemical modification, allowing for the introduction of various substituents at the nitrogen atom or transformation of the sulfonyl group itself.

N-Functionalization (Alkylation, Acylation, Arylation)

The acidic proton on the sulfonamide nitrogen can be readily removed by a base, generating a nucleophilic sulfonamidate anion that can react with various electrophiles.

N-Alkylation: This transformation introduces an alkyl group onto the sulfonamide nitrogen. A variety of methods have been developed, including using alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" methodologies catalyzed by transition metals like manganese acs.org or iridium. rsc.org These methods are valued for their efficiency and use of environmentally benign alkylating agents. organic-chemistry.org Alkylation can also be achieved using traditional alkyl halides in the presence of a base or with Lewis acid catalysts. nih.govdnu.dp.ua

N-Acylation: The introduction of an acyl group to form N-acylsulfonamides is a common transformation. nih.gov These derivatives can be synthesized by reacting the sulfonamide with acyl chlorides or anhydrides, often facilitated by catalysts such as bismuth(III) salts (e.g., BiCl₃, Bi(OTf)₃). researchgate.net Another effective method involves the use of N-acylbenzotriazoles as stable and efficient acylating agents in the presence of a base like sodium hydride. semanticscholar.orgsemanticscholar.org

N-Arylation: The formation of a new nitrogen-carbon bond between the sulfonamide and an aryl group can be accomplished via transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed Chan-Lam rsc.org or Ullmann-type couplings with arylboronic acids organic-chemistry.org or aryl halides nie.edu.sg are frequently employed. Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for this purpose. princeton.edubeilstein-journals.org These reactions provide access to N,N-disubstituted or N-aryl sulfonamides, which are prevalent motifs in medicinal chemistry.

Table 2: Selected Catalytic Systems for N-Functionalization of Sulfonamides

| Functionalization | Catalyst System | Electrophile/Coupling Partner | Reference |

|---|---|---|---|

| N-Alkylation | Mn(I) PNP pincer complex | Alcohols | acs.org |

| N-Alkylation | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | rsc.org |

| N-Acylation | BiCl₃ or Bi(OTf)₃ | Acid Chlorides / Anhydrides | researchgate.net |

| N-Acylation | NaH | N-Acylbenzotriazoles | semanticscholar.org |

| N-Arylation | CuI / Base | Aryl Halides | nie.edu.sg |

| N-Arylation | Pd(0) / Ligand | Aryl Halides | princeton.edu |

Sulfonyl Group Modifications and Reductions

The sulfonyl group itself can undergo transformations, most notably reduction or cleavage. Reductive desulfonylation reactions are used to remove the sulfonyl group and replace it with a hydrogen atom. wikipedia.orgresearchgate.net This is often achieved using reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org Such reactions are synthetically useful when the sulfonamide group is employed as a temporary activating or directing group.

More recent developments include visible light-mediated N-S bond cleavage of sulfonamides. This photocatalytic approach can generate sulfonyl radical intermediates, which can be trapped to form sulfinate anions. nih.gov These sulfinates can then be functionalized, for example, through arylation with boronic acids or methylation, providing a novel route to modify the sulfur center of the original sulfonamide. rsc.org

Bromine Atom Reactivity and Cross-Coupling Chemistry

The bromine atom at the C-4 position is an excellent handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl bromides in these transformations makes this compound a valuable building block.

The Suzuki-Miyaura cross-coupling is one of the most versatile methods for forming carbon-carbon bonds. nih.govscielo.br In this reaction, the aryl bromide is coupled with an organoboron species, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. arkat-usa.orgnih.gov A wide range of palladium catalysts, often employing specialized phosphine (B1218219) ligands, have been developed to achieve high efficiency and functional group tolerance. nih.govrsc.org This reaction would allow the bromine atom of the title compound to be replaced with various aryl, heteroaryl, or vinyl groups.

Other important cross-coupling reactions applicable to the bromine atom include:

Heck Reaction: Coupling with an alkene to form a new substituted alkene.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.

Sonogashira Coupling: Coupling with a terminal alkyne to form an internal alkyne.

Stille Coupling: Coupling with an organotin reagent.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific coupling partners involved. The reactivity of the related compound, 2-bromo-1,4-dimethoxybenzene, in various preparations and coupling reactions underscores the utility of this bromo-dimethoxy-benzene scaffold. fishersci.comfishersci.ca

Table 3: Common Cross-Coupling Reactions for the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | C-C (Aryl-Aryl') |

| Heck | Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(dba)₂ / Ligand | C-N |

| Sonogashira | Terminal Alkyne | Pd/Cu | C-C (Aryl-Alkynyl) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific experimental data for this compound is not extensively documented in publicly accessible literature, its reactivity can be inferred from studies on analogous brominated aromatic compounds and aryl sulfonamides. The general mechanisms for these reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. libretexts.orguni.lu

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. nih.gov For this compound, this would involve its reaction with an aryl or vinyl boronic acid or ester. The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.netresearchgate.net Dihydrogen-releasing phosphine ligands have been shown to be effective in the Suzuki coupling of aryl bromides. Given the electronic nature of the substrate, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) or a pre-catalyst, would be employed.

Illustrative Conditions for Suzuki-Miyaura Coupling of an Analogous Aryl Bromide:

| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | bldpharm.com |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/Fe₃O₄ (heterogeneous) | - | K₂CO₃ | Ethanol/H₂O | 80 | 92 | nih.gov |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. uni.luchemrxiv.org The reaction of this compound with various alkenes would be expected to proceed in the presence of a palladium catalyst and a base. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting product are key considerations. rsc.org The reaction typically favors the formation of the trans isomer. chemrxiv.org

Illustrative Conditions for Heck Reaction of an Analogous Aryl Bromide:

| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | 85 | libretexts.org |

| 1-Bromo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMF | 120 | 90 | uni.lu |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org This reaction is typically cocatalyzed by palladium and copper complexes. rsc.orgthieme-connect.de The coupling of this compound with terminal alkynes would provide access to arylethynylsulfonamide derivatives. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. thieme-connect.de

Illustrative Conditions for Sonogashira Coupling of an Analogous Aryl Bromide:

| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 80 | 91 | researchgate.net |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 92 | scirp.orgnih.gov |

Other Metal-Mediated Transformations of the Bromine Substituent

Beyond palladium, other transition metals are effective in mediating the transformation of the C-Br bond in aryl bromides.

Nickel-Catalyzed Coupling Reactions Nickel catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed Suzuki-Miyaura type couplings of aryl sulfonamides have been reported, demonstrating the feasibility of using nickel for the transformation of compounds like this compound. sciencemadness.org These reactions often employ nickel(II) precatalysts with phosphine ligands. nih.gov Nickel catalysis can also be used for the cross-coupling of aryl halides with alkyl halides. rsc.orgazom.com

Copper-Catalyzed Coupling Reactions Copper-catalyzed reactions, particularly the Ullmann condensation, are classic methods for forming carbon-heteroatom and carbon-carbon bonds. While palladium is more common for Suzuki-type reactions, copper catalysis is particularly relevant for C-N and C-O bond formation. Copper-catalyzed Sonogashira-type couplings have also gained significant attention. azom.com

Iron-Catalyzed Coupling Reactions Iron, being an abundant and non-toxic metal, is an attractive candidate for catalysis. Iron-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed, which involve the formation of C-C bonds through the direct coupling of two C-H bonds. sciencemadness.org While not a direct transformation of the bromine substituent, the development of iron-catalyzed cross-coupling of aryl halides continues to be an active area of research.

Reaction Kinetics and Mechanistic Elucidation

Understanding the kinetics and reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient catalytic systems.

In Situ Spectroscopic Monitoring of Reaction Progress

Modern spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and the behavior of catalytic species.

NMR Spectroscopy In situ NMR spectroscopy is a powerful tool for tracking the concentrations of reactants, intermediates, and products throughout a reaction. For the cross-coupling reactions of this compound, ¹H and ¹³C NMR could be used to monitor the disappearance of the starting material and the appearance of the product. If a fluorinated coupling partner were used, ¹⁹F NMR could provide a very clean spectroscopic window for monitoring the reaction progress. mdpi.com

FT-IR Spectroscopy In situ Fourier-transform infrared (FT-IR) spectroscopy can also be employed to monitor reaction progress by tracking the characteristic vibrational frequencies of functional groups. nih.gov For instance, the C-Br stretching frequency of the starting material and the characteristic bands of the newly formed bonds in the product could be monitored over time to determine reaction rates.

Raman Spectroscopy In situ Raman spectroscopy is another valuable technique for monitoring reactions, particularly in heterogeneous or complex reaction mixtures. It has been successfully used to monitor microwave-promoted Suzuki coupling reactions in real-time.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at a molecular level.

Suzuki-Miyaura Reaction DFT studies on the Suzuki-Miyaura reaction of aryl sulfonamides have provided detailed insights into the catalytic cycle. researchgate.net These studies have shown that for palladium-catalyzed couplings with aryl sulfamates, oxidative addition is often the turnover-limiting step. The calculations also highlight the importance of the ligand in stabilizing the palladium center and facilitating the elementary steps of the reaction. researchgate.netbldpharm.com Computational analysis of the transmetalation step between an aryl-palladium complex and an arylboronic acid has shown the mechanism to be similar for both aryl and vinyl groups. libretexts.org

Heck Reaction Computational studies of the Heck reaction have focused on understanding the factors that control regioselectivity and stereoselectivity. rsc.org DFT calculations can map the potential energy surface for the migratory insertion of the alkene into the aryl-palladium bond and the subsequent β-hydride elimination, which are the key selectivity-determining steps. rsc.org

Sonogashira Reaction Mechanistic studies of the Sonogashira reaction have elucidated the roles of both the palladium and copper catalysts. organic-chemistry.org DFT calculations can be used to model the transition states for the oxidative addition, transmetalation from the copper acetylide to the palladium center, and the final reductive elimination to understand the energetics of the entire catalytic cycle.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 2,5 Dimethoxybenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

Based on data from analogous compounds and established principles of NMR, a predicted spectrum for this compound in a solvent like DMSO-d6 can be tabulated. The aromatic region is expected to show two singlets corresponding to the two non-equivalent aromatic protons. The methoxy (B1213986) groups and the sulfonamide NH2 protons will also present distinct signals.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| -SO₂NH₂ | ~7.5 - 8.5 | s (broad) | C-Br | ~115 - 120 |

| Ar-H (position 3 or 6) | ~7.3 - 7.6 | s | Ar-C (position 3 or 6) | ~118 - 122 |

| Ar-H (position 6 or 3) | ~7.0 - 7.2 | s | Ar-C (position 6 or 3) | ~114 - 118 |

| -OCH₃ | ~3.8 - 4.0 | s | C-SO₂ | ~135 - 145 |

| -OCH₃ | ~3.7 - 3.9 | s | C-OCH₃ (position 2) | ~150 - 155 |

| C-OCH₃ (position 5) | ~148 - 153 | |||

| -OCH₃ | ~56 - 58 |

Aromatic sulfonamides can exhibit conformational isomerism due to restricted rotation around the aryl-sulfur (C-S) bond. umich.edukcl.ac.uk The steric hindrance imposed by the ortho-methoxy group in this compound can create a significant energy barrier to rotation. This may lead to the existence of distinct rotamers, or atropisomers, which could be observable by NMR spectroscopy, particularly at low temperatures.

Studies on similar molecules have shown that the sulfonamide group often orients itself to minimize steric interactions. unibo.it For instance, the S-N bond may lie perpendicular to the plane of the benzene (B151609) ring. unibo.it Techniques like variable-temperature (VT) NMR would be crucial in studying such dynamics. A broadening and subsequent splitting of NMR signals as the temperature is lowered would provide direct evidence of slow-exchange between two or more stable conformers.

To confirm the assignments of the ¹H and ¹³C spectra and to establish through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. For this specific molecule, COSY is not expected to show cross-peaks between the aromatic protons as they are predicted to be singlets with no vicinal proton neighbors. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. scribd.comsdsu.edu It would be used to definitively link the aromatic proton signals at ~7.0-7.6 ppm to their corresponding aromatic carbon signals and to assign the methoxy proton signals to the methoxy carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. nih.gov It could provide further evidence for conformational preferences by showing correlations between, for example, the ortho-methoxy group protons and the adjacent aromatic proton.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds.

The Infrared (IR) and Raman spectra of this compound are characterized by vibrations of the sulfonamide, methoxy, and substituted benzene ring moieties. The key vibrational modes can be assigned based on established group frequencies for sulfonamides and aromatic compounds. nih.govnih.govresearchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| N-H (Sulfonamide) | Symmetric/Asymmetric Stretching | 3200 - 3400 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Methoxy) | Stretching | 2850 - 2960 | IR, Raman |

| S=O (Sulfonamide) | Asymmetric Stretching (ν_as) | 1300 - 1370 | IR (strong), Raman (weak) |

| S=O (Sulfonamide) | Symmetric Stretching (ν_s) | 1140 - 1180 | IR (strong), Raman (strong) |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | IR, Raman |

| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1275 | IR, Raman |

| S-N (Sulfonamide) | Stretching | 890 - 935 | IR, Raman |

| C-Br | Stretching | 500 - 650 | IR, Raman |

In the solid state, sulfonamides frequently form extensive networks of intermolecular hydrogen bonds. rsc.org The primary interaction involves the acidic protons of the sulfonamide nitrogen (N-H) acting as donors and the electronegative oxygen atoms of the sulfonyl group (S=O) of an adjacent molecule acting as acceptors, forming N-H···O=S bonds. umich.edu

These hydrogen bonds have a discernible effect on vibrational frequencies. The N-H stretching bands, typically observed between 3200 and 3400 cm⁻¹, would be expected to shift to lower wavenumbers (red-shift) and broaden in the solid-state spectrum compared to a spectrum measured in a dilute non-polar solution. This shift is a direct consequence of the weakening of the N-H bond due to its participation in hydrogen bonding. Similarly, the S=O stretching frequencies may also be slightly perturbed by these interactions. The specific pattern of these hydrogen bonds (e.g., forming dimers or extended chains) dictates the crystal packing of the molecule. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, and the resulting pattern of fragment ions offers critical insights into the molecule's structure.

The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). libretexts.org This results in a distinctive M+ and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, with the two peaks having almost identical intensity. youtube.com

The fragmentation of aromatic sulfonamides under electrospray ionization (ESI) conditions is well-documented. nih.gov The primary fragmentation pathways for this compound would include:

Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction for aromatic sulfonamides involves the extrusion of a neutral SO₂ molecule (64 Da). unibo.it

Cleavage of the Aryl-Sulfur Bond: Fission of the C-S bond can lead to the formation of a bromodimethoxybenzene radical and the [SO₂NH₂]⁺ ion, or more commonly, the [C₆H₂Br(OCH₃)₂]⁺ ion.

Cleavage of the Sulfur-Nitrogen Bond: Scission of the S-N bond results in the loss of the amino group (NH₂) and the formation of a [M-NH₂]⁺ fragment ion.

Plausible Fragmentation Pathways and Expected Fragments

| m/z (for ⁷⁹Br isotope) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 296 | [M+H]⁺ (Molecular Ion) | - |

| 232 | [M+H - SO₂]⁺ | SO₂ |

| 217 | [C₆H₂Br(OCH₃)₂]⁺ | SO₂NH₂ |

| 280 | [M+H - NH₃]⁺ | NH₃ |

| 202 | [C₆H₂Br(OCH₃)₂ - CH₃]⁺ | SO₂NH₂, CH₃ |

This comprehensive spectroscopic analysis, combining data from NMR, vibrational spectroscopy, and mass spectrometry, provides a robust and detailed structural characterization of this compound.

X-ray Crystallography for Solid-State Structural Analysis

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This information is essential for a detailed analysis of the solid-state structure.

Crystal Packing and Supramolecular Interactions

Without crystallographic data, a definitive description of the crystal packing and the specific supramolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) that govern the three-dimensional architecture of this compound in the solid state cannot be provided.

Conformational Analysis in the Crystalline State

An analysis of the molecule's conformation in the crystalline state, including key torsion angles between the aromatic ring, the sulfonamide group, and the methoxy substituents, is not possible without experimental X-ray diffraction data.

Rotational Spectroscopy for Gas-Phase Molecular Structure and Dynamics

A search for studies utilizing rotational spectroscopy to determine the precise gas-phase molecular structure, bond lengths, bond angles, and dynamic properties of this compound yielded no results. This type of analysis has not been reported for this compound.

Computational and Theoretical Investigations of 4 Bromo 2,5 Dimethoxybenzene 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are pivotal for elucidating the fundamental electronic properties of a molecule. For aromatic sulfonamides, these computations provide insights into molecular stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. preprints.org

In analogous sulfonamide compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), have been employed to determine these energies. nih.govnih.gov For instance, studies on substituted benzenesulfonamides reveal that the distribution of HOMO and LUMO is primarily located across the aromatic ring and the sulfonamide group. The HOMO is typically concentrated on the benzene (B151609) ring, indicating it is the primary site for electrophilic attack, while the LUMO often involves the sulfonamide moiety and the benzene ring, suggesting sites for nucleophilic attack.

For 4-bromo-2,5-dimethoxybenzene-1-sulfonamide, the HOMO would be expected to be delocalized over the electron-rich dimethoxy-substituted benzene ring. The electron-donating nature of the methoxy (B1213986) groups (-OCH₃) would raise the energy of the HOMO compared to unsubstituted benzenesulfonamide (B165840). Conversely, the electron-withdrawing properties of the bromine atom and the sulfonamide group (-SO₂NH₂) would lower the energy of the LUMO. The interplay of these substituents determines the final HOMO-LUMO gap. A smaller gap signifies higher reactivity and a greater ease of electronic transitions. mkjc.in

Table 1: Hypothetical Frontier Orbital Energies for this compound based on Analogous Compounds

| Parameter | Predicted Energy (eV) | Significance |

| E(HOMO) | ~ -6.0 to -6.5 | Indicates electron-donating capacity; site of electrophilic attack. |

| E(LUMO) | ~ -1.0 to -1.5 | Indicates electron-accepting capacity; site of nucleophilic attack. |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: These values are estimations based on published data for similar sulfonamide structures and are for illustrative purposes. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and stabilizing interactions within a molecule. rsc.org This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., bonds, lone pairs).

In studies of related sulfonamides, NBO analysis has been crucial for quantifying hyperconjugative interactions, which contribute significantly to molecular stability. nih.govnih.gov These interactions involve charge delocalization from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. The most significant interactions in benzenesulfonamide derivatives typically involve the delocalization of lone pair electrons from oxygen and nitrogen atoms of the sulfonamide group into the antibonding orbitals of the benzene ring and vice-versa.

For this compound, key NBO interactions would include:

n → σ *: Delocalization from the lone pairs of the sulfonyl oxygens and the amide nitrogen into adjacent sigma antibonding orbitals.

n → π : Delocalization from the lone pairs of the methoxy oxygens and the bromine atom into the π antibonding orbitals of the benzene ring. This interaction is central to the stability conferred by these substituents.

π → π *: Intramolecular charge transfer within the benzene ring, influenced by the attached functional groups.

Table 2: Predicted Major NBO Interactions and Stabilization Energies (E²)

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Predicted E² (kcal/mol) | Description |

| LP (O) on SO₂ | σ* (S-C) | High | Stabilizing effect of sulfonyl oxygen lone pair delocalization. |

| LP (N) on SO₂NH₂ | σ* (S-O) | Moderate | Contribution from the amide nitrogen lone pair. |

| LP (O) on OCH₃ | π* (C-C) of Ring | High | Significant charge delocalization from methoxy group to the ring, enhancing stability. |

| π (C-C) of Ring | π* (C-C) of Ring | Moderate | Intramolecular π-system delocalization. |

Note: "LP" denotes a lone pair. The predicted energies are qualitative and based on trends observed in similar aromatic sulfonamides. nih.gov

Conformational Landscape and Energy Minima Mapping

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, the key degrees of freedom involve the rotation around the C-S and S-N bonds. Computational studies on benzenesulfonamide itself have shown the existence of at least two stable conformers, with the energy barrier between them being relatively low. nih.gov One conformer often has the N-H bonds eclipsing the S=O bonds, while another may feature a staggered arrangement.

For the title compound, the bulky methoxy and bromine substituents on the benzene ring would create steric hindrance that influences the preferred orientation of the sulfonamide group relative to the ring. A conformational analysis would involve systematically rotating the key dihedral angles (e.g., C-C-S-N and C-S-N-H) and calculating the potential energy at each step to map the potential energy surface. This process identifies the global and local energy minima, which correspond to the most stable conformations. The presence of intramolecular hydrogen bonding, for instance between an N-H proton and a methoxy oxygen, could further stabilize certain conformations. mdpi.com

Theoretical Studies of Reactivity and Reaction Mechanisms

While specific simulations of reaction mechanisms involving this compound are not documented, its reactivity can be predicted from its calculated electronic properties.

Prediction of Reaction Pathways and Transition States

The HOMO and LUMO distributions, along with Molecular Electrostatic Potential (MEP) maps, are primary tools for predicting reactivity. mkjc.in

Electrophilic Aromatic Substitution: The electron-rich benzene ring, activated by two methoxy groups, is susceptible to electrophilic attack. The HOMO distribution would pinpoint the most likely positions for substitution (typically ortho or para to the activating groups, though steric hindrance from the sulfonamide and bromine would be a factor).

Nucleophilic Reactions: The sulfonamide group's sulfur atom is electron-deficient and a potential site for nucleophilic attack. The LUMO is often localized in this region.

Reactions at the Amide: The N-H proton is acidic and can be removed by a base, making the nitrogen a potent nucleophile for subsequent reactions.

Theoretical calculations can model the pathways of these potential reactions, identifying the transition state structures and calculating their activation energies. A lower activation energy indicates a more favorable reaction pathway.

Catalytic Cycle Simulations for Metal-Mediated Reactions

The bromine atom on the aromatic ring makes this compound an ideal candidate for metal-mediated cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The sulfonamide group itself can also act as a directing group or ligand in such reactions.

Simulating a catalytic cycle, for instance, a Palladium-catalyzed Suzuki coupling, is a complex computational task. It involves modeling each step of the cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. DFT calculations would determine the energy barrier for this step.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their motion, conformational flexibility, and interactions with their environment, such as a solvent. mdpi.comacs.org An MD simulation for this compound would model the physical movements of the atoms within the molecule and its surrounding solvent molecules over time, governed by a force field that describes the atomic interactions. mdpi.com

Dynamic Behavior and Conformational Analysis

Solvent Effects

The solvent environment plays a critical role in molecular behavior. In an aqueous environment, water molecules would form hydrogen bonds with the oxygen and nitrogen atoms of the sulfonamide group and the oxygen atoms of the methoxy groups. acs.org MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. acs.org These simulations can reveal the structure and stability of the solvation shell around the molecule, which in turn affects its solubility and partitioning behavior between different phases (e.g., water and octanol), a key parameter in drug design. acs.orgnih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

This table illustrates the type of data that would be generated from an MD simulation of this compound in water. The values are conceptual and for explanatory purposes only.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Torsional Angle (C-S-N-H) Distribution | Bimodal peaks at -60° and 180° | Indicates two primary stable conformations of the sulfonamide group relative to the benzene ring. |

| Solvent Accessible Surface Area (SASA) | Average: 350 Ų | Represents the surface area of the molecule exposed to the solvent, influencing solubility. |

| Water RDF around Sulfonamide O-atoms | First peak at ~2.8 Å | Shows the distance for strong hydrogen bonding between sulfonamide oxygens and water molecules. acs.org |

| Water RDF around Sulfonamide N-H group | First peak at ~2.9 Å | Indicates hydrogen bonding between the sulfonamide N-H group and surrounding water. acs.org |

| Root Mean Square Fluctuation (RMSF) | Higher values for methoxy group atoms | Suggests greater flexibility in the methoxy groups compared to the more rigid benzene ring. |

Structure-Property Relationship (SPR) Studies from a Theoretical Perspective

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for predicting the properties and biological activities of a molecule based on its chemical structure. researchgate.netresearchgate.netacs.org For this compound, a theoretical SPR analysis would involve calculating various molecular descriptors that quantify its electronic, steric, and hydrophobic features. These descriptors can then be correlated with physical properties or potential biological activities.

Key Molecular Descriptors

The properties of this compound are determined by the interplay of its constituent parts: the benzene ring, the bromo substituent, the two methoxy groups, and the sulfonamide group.

Electronic Properties: The electron-withdrawing nature of the bromo atom and the sulfonamide group, combined with the electron-donating effect of the methoxy groups, creates a specific electron density distribution across the aromatic ring. Descriptors such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated to quantify this. These electronic features are known to be critical for how sulfonamides interact with biological targets like carbonic anhydrases. nih.govnih.gov

Hydrophobic Properties: The lipophilicity, often estimated by the partition coefficient (log P), is a crucial property for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The bromo and methoxy groups increase the lipophilicity of the molecule, while the sulfonamide group contributes a more polar, hydrophilic character.

Theoretical Influence on Properties

By applying principles from established QSAR studies on other substituted benzenesulfonamides, one can predict how the structural features of this compound would influence its properties. researchgate.netresearchgate.net For example, the acidity of the sulfonamide proton (N-H) is a key determinant of the binding of sulfonamide inhibitors to metalloenzymes. nih.gov The combined electronic effects of the bromo and dimethoxy substituents on the benzene ring would modulate this acidity. Theoretical calculations can predict the pKa of this proton, offering insight into its ionization state at physiological pH. nih.gov

Table 2: Theoretical Structure-Property Relationships for this compound

This table outlines the theoretical influence of the compound's structural fragments on its physicochemical properties, based on established principles for substituted benzenesulfonamides.

| Structural Feature | Type of Influence | Predicted Effect on Molecular Properties | Supporting Principle from Literature |

| **Sulfonamide Group (-SO₂NH₂) ** | Electronic & Polar | Acts as a strong hydrogen bond donor (N-H) and acceptor (O=S=O). Key for binding to many biological targets. Contributes to acidity (pKa). nih.govnih.gov | The sulfonamide moiety is the primary zinc-binding group in a vast class of carbonic anhydrase inhibitors. nih.govnih.gov |

| 4-Bromo Substituent | Electronic & Hydrophobic | Electron-withdrawing, increasing the acidity of the sulfonamide proton. Increases lipophilicity (log P). Can participate in halogen bonding. | Halogen substituents on the benzene ring of sulfonamides are known to modulate binding affinity and selectivity for different enzyme isoforms. mdpi.com |

| 2,5-Dimethoxy Substituents | Electronic & Steric | Electron-donating via resonance, which may slightly counteract the acidity increase from the bromo group. Adds steric bulk, influencing conformational preferences and potential receptor fit. | The position and nature of substituents dictate the binding orientation and affinity of inhibitors in the active site of target proteins. nih.gov |

| Benzene Ring | Structural Scaffold | Provides a rigid core for the substituents and can engage in π-π stacking interactions within a protein binding pocket. | The aromatic ring is a common scaffold for orienting functional groups in drug design. acs.org |

Emerging Research Frontiers and Future Perspectives for 4 Bromo 2,5 Dimethoxybenzene 1 Sulfonamide

Innovations in Targeted Synthesis and Derivatization

The synthesis of aryl sulfonamides has traditionally been approached through methods like electrophilic aromatic substitution (EAS) with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov However, these methods often suffer from harsh reaction conditions, low functional group tolerance, and a lack of regioselectivity. nih.govnih.gov Modern research has focused on developing milder, more versatile, and selective synthetic routes.

Recent innovations applicable to the synthesis of complex aryl sulfonamides like 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide include:

Palladium-Catalyzed Cross-Coupling: A significant advancement involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method offers high functional group tolerance and inherent regioselectivity, allowing for the creation of substitution patterns that are inaccessible through traditional EAS processes. nih.gov It enables the convergent synthesis of sulfonamides from readily available reagents in a single operation. nih.gov

Photocatalytic Strategies: Transition-metal-free photocatalysis has emerged as a powerful tool for constructing aryl sulfonamides. rsc.org One novel approach utilizes sodium iodide (NaI) as a dual-functional catalyst to activate abundant aryl triflates under mild conditions (room temperature and UV light), facilitating a three-component cascade coupling with SO₂ surrogates and various amines. rsc.org This strategy overcomes limitations in generating aryl radicals from phenolic precursors. rsc.org

C-H Functionalization: Site-selective C-H functionalization presents a highly efficient route to aryl sulfonamides. nih.gov A two-step sequence involving the formation of aryl thianthrenium salts followed by a palladium-catalyzed reaction with an SO₂²⁻ source like Rongalite (sodium hydroxymethylsulfinate) allows for precise introduction of the sulfonyl group. nih.gov This method demonstrates excellent reactivity and tolerates sensitive functional groups like bromo and triflate groups. nih.gov

Late-Stage Derivatization: For derivatization, photocatalytic methods can convert pre-formed sulfonamides into sulfonyl radical intermediates. acs.org These intermediates can then be combined with various alkene fragments to create new, complex molecules, demonstrating a powerful strategy for late-stage functionalization. acs.org A study on related N-(methoxyphenyl)methoxybenzenesulphonamides demonstrated derivatization through bromination using N-bromosuccinimide and alkylation at the sulfonamide nitrogen. tandfonline.com

Table 1: Comparison of Innovative Synthesis Methods for Aryl Sulfonamides

| Method | Catalyst/Reagent | Precursor | Key Advantages | Citation |

|---|---|---|---|---|

| Palladium-Catalyzed Chlorosulfonylation | Palladium Catalyst | Arylboronic Acid | High functional group tolerance, inherent regioselectivity, mild conditions. | nih.gov |

| Photocatalytic Coupling | NaI (Transition-Metal-Free) | Aryl Triflate | Utilizes abundant precursors, mild conditions (RT, UV light), broad amine scope. | rsc.org |

| Site-Selective C–H Sulfination | Palladium Catalyst, Rongalite | Arene (via Thianthrenation) | High site-selectivity, tolerates sensitive functional groups. | nih.gov |

| Decarboxylative Halosulfonylation | Copper Catalyst, Light | Aryl Carboxylic Acid | Circumvents isolation of reactive sulfonyl chlorides, one-pot conversion. | acs.org |

Exploration of Unconventional Reactivity and Catalysis

Beyond improving synthetic access, researchers are exploring the novel reactivity of the aryl sulfonamide core to unlock new chemical transformations. This involves moving beyond traditional two-component reactions to more complex and efficient catalytic cycles.

Sulfonyl Radical-Mediated Reactions: A key area of unconventional reactivity involves the generation of sulfonyl radicals from sulfonamides. A metal-free, photocatalytic approach using an organic photocatalyst like 2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile (5CzBn) can activate N-sulfonylimine derivatives to generate these radicals. acs.org This process, believed to operate via energy-transfer (EnT) catalysis, allows for the functionalization of the sulfonamide at a late stage, which is highly valuable in drug discovery. acs.org The reaction can even be telescoped, combining imine formation and photocatalytic functionalization in a one-pot procedure. acs.org

Copper-Catalyzed Decarboxylative Sulfonylation: A novel copper-catalyzed aromatic decarboxylative halosulfonylation has been developed, which converts aryl carboxylic acids and amines into sulfonamides. acs.org The proposed mechanism involves a Ligand-to-Metal Charge Transfer (LMCT) pathway where light, copper, and an oxidant are all essential for reactivity. acs.org An aryl radical is generated via decarboxylation, which is then trapped by SO₂ to form a C(sp²)–S bond, ultimately leading to the aryl sulfonyl halide product that can be converted to the sulfonamide in the same vessel. acs.org

Direct Oxidative Coupling: To avoid the use of unstable and often toxic sulfonyl chloride intermediates, direct oxidative coupling methods have been developed. researchgate.net One protocol enables the coupling of heteroaryl thiols with primary amines under mild conditions to yield N-alkylated sulfonamides. researchgate.net These can be further transformed into N,N-dialkyl sulfonamides using a microwave-promoted Fukuyama-Mitsunobu reaction. researchgate.net

Advanced Applications in Interdisciplinary Scientific Domains

The specific substitution pattern of this compound and related structures makes them attractive candidates for various applications, particularly in medicinal chemistry and chemical biology. The broader class of aryl sulfonamides is well-established for its diverse pharmacological activities. researchgate.netnih.gov

Anticancer Activity: A significant finding directly relevant to the 4-bromo-2,5-dimethoxyphenyl scaffold comes from a study on N-(methoxyphenyl)methoxybenzenesulphonamides. tandfonline.com This research identified the 4-bromo-2,5-dimethoxyphenyl series as particularly potent inhibitors of cell proliferation, with sub-micromolar cytotoxicity against human tumor cell lines, including the MCF7 breast adenocarcinoma line. tandfonline.com The mechanism of action for the active compounds was identified as the inhibition of tubulin polymerization. tandfonline.com The general structure of aryl sulfonamides is a known framework for anticancer agents. researchgate.net

Carbonic Anhydrase Inhibition: Aryl sulfonamides are a classic class of carbonic anhydrase inhibitors, where the sulfonamide moiety binds to the zinc ion in the enzyme's active site. nih.gov This activity is leveraged to treat glaucoma and certain cancers. nih.gov For instance, the sulfonamide SLC-0111 has shown antitumor efficacy in several solid tumor models by targeting carbonic anhydrase IX. nih.gov

Ion Channel Modulation: Novel aryl sulfonamides have been identified as potent and selective inhibitors of the cardiac sodium channel NaV1.5. nih.gov This is significant for treating cardiac arrhythmias like Long QT Syndrome 3, and these compounds bind to the local anesthetic site in the channel's central pore. nih.gov

Asymmetric Synthesis: Enantiopure aryl-sulfinamides serve as important chiral auxiliaries in the asymmetric synthesis of N-heterocycles like piperidines and pyrrolidines. nih.gov The sulfinyl group provides high stereocontrol and can be easily removed after the desired transformation. nih.gov

Table 2: Selected Applications of Aryl Sulfonamides in Interdisciplinary Research

| Application Area | Target/Mechanism | Example Compound Class/Finding | Citation |

|---|---|---|---|

| Oncology | Tubulin Polymerization Inhibition | The 4-bromo-2,5-dimethoxyphenyl series shows potent cytotoxicity against MCF7 breast cancer cells. | tandfonline.com |

| Oncology/Enzymology | Carbonic Anhydrase IX Inhibition | The sulfonamide SLC-0111 shows antitumor efficacy in solid tumor models. | nih.gov |

| Cardiology/Pharmacology | NaV1.5 Channel Inhibition | Novel aryl sulfonamides act as potent inhibitors for treating cardiac arrhythmias. | nih.gov |

| Central Nervous System | Various (Enzymes, Receptors) | The aryl sulfonamide motif is valuable in discovering drugs for CNS disorders. | nih.gov |

| Asymmetric Synthesis | Chiral Auxiliary | p-Toluenesulfinamide is used to synthesize optically pure N-heterocycles. | nih.gov |

Challenges and Opportunities in the Comprehensive Research of Substituted Aryl Sulfonamides

Despite significant progress, the comprehensive study of substituted aryl sulfonamides like this compound faces several challenges that also present opportunities for future research.

Challenges:

Synthetic Selectivity and Sustainability: A primary challenge remains the development of synthetic methods that are both highly site-selective and environmentally benign. nih.gov Traditional methods often require harsh reagents and produce significant waste. nih.gov While modern catalytic methods have improved this, achieving perfect selectivity on complex, multifunctionalized aromatic rings can still be difficult.

Intermediate Instability: Many efficient synthetic routes proceed through heteroaryl sulfonyl chloride intermediates, which are often unstable and toxic, complicating their handling and large-scale synthesis. researchgate.net

Limited Substrate Scope: While new methods are continuously being developed, they can sometimes have limitations regarding the types of substrates that are tolerated. For example, some protocols may not be applicable to electron-deficient heteroaromatics or certain classes of amines. researchgate.net

Opportunities:

Expansion of Catalytic Systems: There is a vast opportunity to discover and optimize new catalytic systems for aryl sulfonamide synthesis. This includes exploring novel transition-metal-free approaches, developing more robust copper and palladium catalysts, and designing ligands that can fine-tune reactivity and selectivity. rsc.orgresearchgate.net

Late-Stage Functionalization: The ability to modify complex sulfonamide-containing molecules in the final steps of a synthesis is a major opportunity for drug discovery and materials science. acs.org Expanding the toolbox of late-stage functionalization reactions will accelerate the generation of diverse chemical libraries for biological screening.

Interdisciplinary Applications: The proven versatility of the sulfonamide scaffold ensures its continued relevance. researchgate.net Future research will likely focus on designing sulfonamides with highly specific biological targets, leading to new therapies for cancer, neurological disorders, and infectious diseases. researchgate.netnih.gov There is also potential in materials science, where the properties of aryl sulfonamides can be harnessed for the development of novel polymers and functional materials.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2,5-dimethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 2,5-dimethoxybenzene followed by sulfonation. Key steps include:

- Bromination : Using Br₂ or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) at 0–25°C to introduce the bromine atom .

- Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group, followed by amidation with ammonia or amines to form the sulfonamide .

Optimization : Yield is highly dependent on stoichiometry (e.g., excess Br₂ for complete bromination) and temperature control during sulfonation to avoid over-sulfonation.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C2/C5, bromine at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₉BrNO₄S) and isotopic patterns for bromine .

- Melting Point Analysis : A sharp melting point (e.g., 172–176°C) indicates purity .

Q. What is the mechanistic basis for its enzyme inhibition properties?

As a sulfonamide, it competitively inhibits enzymes requiring para-aminobenzoic acid (pABA), such as dihydropteroate synthase (DHPS) in folate biosynthesis. The sulfonamide group mimics pABA’s carboxylate moiety, while bromine and methoxy groups enhance binding specificity .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing derivatives of this compound?

A 2³ factorial design evaluates three factors (temperature, catalyst concentration, reaction time) at two levels to identify optimal conditions:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst (mol%) | 5% | 10% |

| Reaction Time | 4 h | 8 h |

| Response variables (yield, purity) are analyzed via ANOVA to determine significant interactions. For example, higher catalyst concentrations may reduce reaction time but increase byproduct formation . |

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from:

- Variability in assay conditions (e.g., pH, co-factor availability).

- Impurities from incomplete sulfonation or residual solvents.

Resolution : Cross-validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) and standardize protocols (e.g., fixed pH 7.4 buffer) .

Q. What crystallography techniques are suitable for studying its supramolecular interactions?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., Br–C bond ~1.89 Å) and non-covalent interactions (e.g., hydrogen bonds between sulfonamide NH and methoxy oxygen) .

- Powder XRD : Assesses bulk crystallinity and polymorphism.

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

The sulfonamide group’s polarity promotes adsorption onto silica or cellulose surfaces. Advanced microspectroscopic techniques (e.g., ToF-SIMS) map adsorption patterns and quantify binding constants under varying humidity .

Methodological Guidance

Q. Designing a stability study for this compound under varying storage conditions

Q. Strategies for regioselective functionalization of the benzene ring

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.